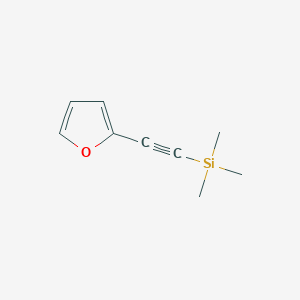
(Furan-2-ylethynyl)trimethylsilane
Descripción general
Descripción
(Furan-2-ylethynyl)trimethylsilane is a useful research compound. Its molecular formula is C9H12OSi and its molecular weight is 164.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Reactivity and Transformations
(Furan-2-ylethynyl)trimethylsilane is notable for its ability to participate in diverse chemical reactions due to the reactivity of the ethynyl group. It can undergo transformations such as:
- Alkynylation Reactions : The compound can be utilized in alkynylation processes, where it serves as a precursor for synthesizing more complex alkynes. For instance, its application in the C2-alkynylation of furan derivatives has shown promising yields under optimized conditions .
- Cross-Coupling Reactions : The compound can participate in Sonogashira cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This method is particularly advantageous for synthesizing functionalized furan derivatives .
Table 1: Summary of Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| C2-Alkynylation | Isopropanol, 60 °C | 90 | |
| Sonogashira Coupling | Pd catalyst, THF | Varies | |
| Dative Interactions | Ti-catalyzed reactions | 56-71 |
Materials Science
Functional Materials Development
The compound's structural features make it suitable for developing functional materials, such as polymers and coatings that require specific electronic or optical properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Silicon-Based Polymers : As an organosilicon compound, this compound can be used to synthesize silicon-containing polymers with improved solubility and processability compared to traditional organic polymers.
- Coatings with Tailored Properties : The presence of the furan ring allows for the creation of coatings that exhibit unique optical properties, making them suitable for applications in electronics and photonics.
Case Study 1: Alkynylation of Furans
A study demonstrated the successful alkynylation of various furan derivatives using this compound as a key reagent. The methodology involved optimizing reaction conditions to achieve high yields while minimizing side reactions. The results indicated that this compound could effectively introduce ethynyl groups to furan substrates, expanding their utility in further synthetic applications .
Case Study 2: Development of Silicon-Based Polymers
Research focused on incorporating this compound into polymer formulations revealed significant improvements in thermal stability and mechanical strength. These findings suggest that this compound could play a crucial role in advancing materials for high-performance applications such as aerospace and automotive industries.
Propiedades
Fórmula molecular |
C9H12OSi |
|---|---|
Peso molecular |
164.28 g/mol |
Nombre IUPAC |
2-(furan-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H12OSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 |
Clave InChI |
MAXFDUCWYBVSMM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC1=CC=CO1 |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CO1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













